N-0861 racemate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

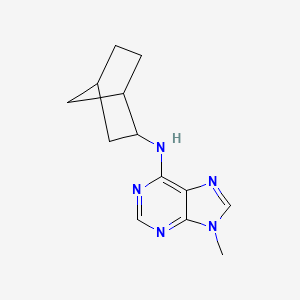

N-(2-bicyclo[2.2.1]heptanyl)-9-methylpurin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5/c1-18-7-16-11-12(14-6-15-13(11)18)17-10-5-8-2-3-9(10)4-8/h6-10H,2-5H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQYIGCUBBMQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C(N=CN=C21)NC3CC4CCC3C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-0861 Racemate: A Selective Adenosine A1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-0861 racemate, with the chemical name (±)-N-(endo-bicyclo[2.2.1]hept-2-yl)-9-methyl-9H-purin-6-amine, is a potent and highly selective antagonist of the adenosine A1 receptor. Its ability to selectively block the A1 receptor subtype over other adenosine receptors has made it a valuable research tool for elucidating the physiological roles of this receptor and a potential therapeutic agent for various cardiovascular and neurological conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of key quantitative data.

Chemical Structure and Properties

N-0861 is a purine derivative characterized by a bicyclo[2.2.1]heptane (norbornane) moiety attached to the exocyclic amino group at the 6-position of a 9-methyladenine core. The racemate consists of an equal mixture of the (1R,2R,4S)- and (1S,2S,4R)-enantiomers.

Chemical Structure:

-

Chemical Name: (±)-N-(endo-bicyclo[2.2.1]hept-2-yl)-9-methyl-9H-purin-6-amine

-

Molecular Formula: C₁₃H₁₇N₅

-

SMILES: CN1C=NC2=C1N=C(NC3CC4CCC3C4)N=C2

-

InChI: InChI=1S/C13H17N5/c1-18-7-14-11-12(15-6-16-13(11)18)17-10-5-8-2-3-9(10)4-8/h6-10H,2-5H2,1H3,(H,15,16,17)

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Weight | 243.31 g/mol |

| CAS Number | 121241-87-0 |

| Appearance | White to off-white solid |

| Melting Point | Not reported |

| Solubility | Soluble in DMSO |

| LogP | 2.17 |

Synthesis of this compound

Hypothetical Experimental Protocol:

-

Reaction Setup: To a solution of 6-chloro-9-methylpurine in a suitable solvent such as n-butanol or dimethylformamide (DMF), an equimolar amount of racemic endo-2-aminonorbornane and a non-nucleophilic base (e.g., diisopropylethylamine) are added.

-

Reaction Conditions: The reaction mixture is heated under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel to yield the this compound.

Biological Activity and Mechanism of Action

N-0861 is a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are G protein-coupled receptors (GPCRs) that couple to inhibitory G proteins (Gαi/o).

Adenosine A1 Receptor Signaling Pathway

Activation of the adenosine A1 receptor by its endogenous ligand, adenosine, initiates a signaling cascade that leads to various cellular responses. N-0861 blocks these effects by competitively binding to the receptor.

Caption: Adenosine A1 Receptor Signaling Pathway Antagonized by N-0861.

Receptor Binding Affinity and Selectivity

N-0861 exhibits high affinity for the adenosine A1 receptor and significantly lower affinity for other adenosine receptor subtypes, demonstrating its high selectivity.

Table 2: N-0861 Adenosine Receptor Binding Affinity

| Receptor Subtype | Ki (nM) | Species/Tissue | Reference |

| A1 | 10 | Bovine Brain | [1] |

| A2A | 6100 | Bovine Brain | [1] |

| A2B | Not reported | ||

| A3 | Not reported |

Selectivity (A2A/A1): 610-fold

Experimental Protocols

Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of N-0861 for the adenosine A1 receptor.

Experimental Workflow:

Caption: Workflow for a Radioligand Binding Assay.

Detailed Methodology:

-

Membrane Preparation: Membranes from a cell line recombinantly expressing the human adenosine A1 receptor or from a tissue known to have high A1 receptor density (e.g., bovine brain cortex) are prepared by homogenization and centrifugation.

-

Binding Reaction: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled adenosine A1 receptor ligand (e.g., [³H]CCPA or [³H]DPCPX) and a range of concentrations of N-0861. Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist or antagonist (e.g., theophylline).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of N-0861 that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Electrophysiology in a Canine Model

This protocol outlines a functional assay to assess the in vivo antagonist activity of N-0861 at the adenosine A1 receptor in a canine model.

Experimental Workflow:

Caption: In Vivo Electrophysiology Experimental Workflow.

Detailed Methodology:

-

Animal Preparation: A mongrel dog is anesthetized, and catheters are inserted for drug administration and to record intracardiac electrograms, including the His bundle electrogram. A surface electrocardiogram is also recorded.

-

Baseline Adenosine Challenge: A baseline infusion of adenosine is administered to induce a transient atrioventricular (AV) block. The primary endpoint measured is the atria-to-His (A-H) interval, which reflects conduction time through the AV node.

-

N-0861 Administration: this compound is administered intravenously at a specific dose.

-

Post-N-0861 Adenosine Challenge: After a suitable equilibration period, the adenosine infusion is repeated, and the A-H interval is measured again.

-

Data Analysis: The degree of prolongation of the A-H interval by adenosine before and after the administration of N-0861 is compared to determine the antagonist effect of N-0861. A significant reduction in the adenosine-induced A-H prolongation indicates A1 receptor antagonism.

Conclusion

This compound is a well-characterized, potent, and selective adenosine A1 receptor antagonist. Its distinct pharmacological profile makes it an invaluable tool for in vitro and in vivo studies aimed at understanding the multifaceted roles of the adenosine A1 receptor. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important compound. Further research may focus on the therapeutic potential of the individual enantiomers of N-0861 and its application in various disease models.

References

Unraveling N-0861 Racemate: A Technical Deep Dive into its Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the N-0861 racemate, chemically identified as endo-N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-indole-2-carboxamide. This molecule belongs to a class of tropane-like derivatives that have been extensively investigated for their modulatory effects on serotonin receptors, particularly the 5-HT₄ receptor subtype. This document collates available data on its synthesis, mechanism of action, and the broader context of the development of 5-HT₄ receptor modulators, offering a valuable resource for researchers in neuropharmacology and medicinal chemistry.

Introduction: The Quest for 5-HT₄ Receptor Modulators

The serotonin 4 (5-HT₄) receptor, a G-protein coupled receptor, has been a significant target in drug discovery due to its role in various physiological processes, including gastrointestinal motility and cognitive functions.[1][2][3] The development of ligands for this receptor has been pursued for therapeutic applications in conditions such as irritable bowel syndrome (IBS), gastroparesis, and Alzheimer's disease.[4][5] The core structure of this compound, the 8-azabicyclo[3.2.1]octane (tropane) scaffold, is a recurring motif in many biologically active compounds, including those designed to interact with serotonin receptors.[6]

Discovery and Synthesis of the this compound Scaffold

The specific discovery timeline for the this compound is not extensively documented under this particular designation in publicly available literature. However, its chemical structure places it within a well-established lineage of synthetic efforts targeting 5-HT₄ receptors. The synthesis of related endo-8-azabicyclo[3.2.1]octan-3-yl derivatives is generally achieved through multi-step sequences.

General Synthetic Approach

The synthesis of the core scaffold typically involves the following key steps:

-

Formation of the 8-azabicyclo[3.2.1]octane core: This is often achieved through established methods for tropane synthesis.

-

Introduction of the amine functionality: The amino group at the 3-position of the tropane ring is a crucial handle for further derivatization.

-

Amide Coupling: The final step involves the coupling of the tropane amine with a carboxylic acid, in this case, 2,3-dihydro-1H-indole-2-carboxylic acid, to form the desired carboxamide.

While a specific protocol for this compound is not detailed, analogous syntheses of related indole-2-carboxamides have been described in the literature, providing a general framework for its preparation.[7][8][9]

Experimental Workflow: General Synthesis of Indole-2-Carboxamide Tropane Derivatives

Pharmacological Profile and Mechanism of Action

Compounds with the endo-N-(8-azabicyclo[3.2.1]octan-3-yl)-carboxamide scaffold have been primarily investigated as antagonists of the 5-HT₄ receptor.[10] The activation of the 5-HT₄ receptor typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] Antagonists of this receptor block these downstream effects.

Signaling Pathway

The expected mechanism of action for an this compound, assuming it functions as a 5-HT₄ antagonist, would be the competitive inhibition of serotonin binding to the 5-HT₄ receptor, thereby preventing the activation of the Gαs-adenylyl cyclase pathway.

Signaling Pathway of 5-HT₄ Receptor and Antagonism

References

- 1. What are 5-HT4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Serotonin 5-HT4 Receptor Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Translating the promise of 5HT4 receptor agonists for the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Investigations into the binding affinities of different human 5-HT4 receptor splice variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists [mdpi.com]

- 8. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of a novel 5-HT4 receptor antagonist of the azabicycloalkyl benzimidazolone class: DAU 6285 [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of N-0861 Racemate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-0861, chemically known as (±)-N⁶-endonorbornan-2-yl-9-methyladenine, is a potent and selective antagonist of the A₁ adenosine receptor. This technical guide provides a comprehensive overview of the biological activity of the N-0861 racemate and its individual enantiomers. It includes a detailed summary of its binding affinity and selectivity profile, an examination of its functional antagonism in various experimental models, and an elucidation of the underlying signaling pathways. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, particularly those focused on adenosinergic signaling.

Introduction

Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in regulating a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ adenosine receptor, in particular, is a key modulator of cardiovascular, neural, and renal function. Its activation typically leads to inhibitory effects, such as a decrease in heart rate and neurotransmitter release. Consequently, selective antagonists of the A₁ receptor, such as N-0861, are valuable pharmacological tools for investigating the physiological roles of this receptor and hold therapeutic potential for various pathological conditions. N-0861 is a non-xanthine derivative that has demonstrated high affinity and selectivity for the A₁ adenosine receptor, making it a subject of significant research interest.

Binding Affinity and Selectivity Profile

The affinity of this compound and its enantiomers for adenosine receptor subtypes has been characterized through radioligand binding assays. These studies are crucial for defining the compound's potency and selectivity.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (pA₂/pKB) of this compound and its individual enantiomers, WRC-0006 (+) and WRC-0007 (-), at various adenosine receptor subtypes.

Table 1: Adenosine Receptor Binding Affinities (Ki in µM) of this compound and its Enantiomers

| Compound | A₁ (Guinea Pig Atria) | A₁ (Human Atria) | A₂ (Guinea Pig Aorta) |

| N-0861 (racemate) | 0.62 | 0.7 | ~26.9 (calculated from pKB) |

| WRC-0006 (+) | - | - | - |

| WRC-0007 (-) | - | - | - |

Data compiled from available literature. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency (pKB) of N-0861 and its Enantiomers in Guinea Pig Tissues

| Compound | A₁ (Left Atrium - Inotropy) | A₁ (Right Atrium - Chronotropy) | A₂ (Aorta - Relaxation) | Selectivity (A₁/A₂) |

| N-0861 (racemate) | 6.24 | 6.29 | 4.57 | ~47-fold |

| WRC-0006 (+) | 5.86 | - | 4.81 | ~11-fold |

| WRC-0007 (-) | 6.51 | - | 4.52 | ~98-fold |

The pKB is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates greater antagonist potency.

Functional Activity

N-0861 acts as a competitive and reversible antagonist at the A₁ adenosine receptor. Its functional effects have been demonstrated in various in vitro and in vivo models.

In Vitro Studies

In isolated guinea pig hearts, N-0861 has been shown to competitively and reversibly antagonize the negative dromotropic effects (slowing of atrioventricular conduction) induced by adenosine.[1] It specifically blocks the A₁ receptor-mediated prolongation of the stimulus-to-His bundle interval without affecting similar effects caused by other agents like carbachol, verapamil, or hypothermia, demonstrating its specificity.[1] Furthermore, N-0861 does not attenuate the A₂ receptor-mediated decrease in coronary perfusion pressure, highlighting its selectivity for the A₁ subtype.[1]

Studies on isolated guinea pig atria have further detailed the functional antagonism of N-0861. It effectively antagonizes the negative inotropic (force of contraction) and chronotropic (heart rate) responses induced by the adenosine receptor agonist NECA.[2]

In Vivo Studies

In human studies, N-0861 has been shown to be an effective and selective A₁ adenosine receptor antagonist.[3] It significantly attenuates adenosine-induced chest pain and the negative dromotropic effects on the heart.[3] In a canine model of pharmacologic stress imaging, pretreatment with N-0861 did not negatively impact the A₂ receptor-mediated coronary vasodilation, further confirming its selectivity in a whole-animal model.

Signaling Pathways

The A₁ adenosine receptor is primarily coupled to the inhibitory G protein, Gi/o. Antagonism of this receptor by N-0861 prevents the downstream signaling cascades initiated by adenosine binding.

A₁ Adenosine Receptor Signaling

Upon activation by an agonist, the A₁ receptor-coupled Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and inhibit voltage-gated Ca²⁺ channels. Another potential pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.

Experimental Protocols

Radioligand Binding Assay for A₁ Adenosine Receptors

This protocol is a generalized procedure based on common practices for determining the binding affinity of compounds to the A₁ adenosine receptor.

-

Membrane Preparation:

-

Tissues rich in A₁ receptors (e.g., guinea pig or human atrial tissue, bovine brain cortex) are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

The assay is typically performed in a final volume of 250 µL in a buffer containing 50 mM Tris-HCl (pH 7.4).

-

Membrane protein (10-100 µg) is incubated with a fixed concentration of the radioligand, [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), a selective A₁ antagonist. The concentration of the radioligand is typically near its Kd value.

-

A range of concentrations of the competing ligand (N-0861) is added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled A₁-selective ligand (e.g., 1 µM DPCPX).

-

The mixture is incubated at 25°C for 60-120 minutes to reach equilibrium.

-

-

Separation and Counting:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.

-

The filters are washed rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The IC₅₀ value (the concentration of N-0861 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Guinea Pig Atria Functional Assay

This protocol describes a method to assess the functional antagonist activity of N-0861 on the negative inotropic and chronotropic effects of adenosine in isolated guinea pig atria.

-

Tissue Preparation:

-

Male guinea pigs are euthanized by a humane method.

-

The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution.

-

The atria are dissected free from the ventricles. The left atrium is used to measure inotropic effects, and the spontaneously beating right atrium is used for chronotropic effects.

-

The atria are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and bubbled with 95% O₂ / 5% CO₂.

-

The left atrium is electrically stimulated at a fixed frequency (e.g., 1 Hz).

-

The developed tension (inotropic response) of the left atrium and the spontaneous contraction rate (chronotropic response) of the right atrium are recorded using isometric force transducers.

-

-

Experimental Procedure:

-

The tissues are allowed to equilibrate for at least 60 minutes.

-

A cumulative concentration-response curve to an A₁ adenosine receptor agonist (e.g., NECA) is generated to establish a baseline response.

-

The tissues are washed to remove the agonist.

-

The atria are then incubated with a fixed concentration of N-0861 for a predetermined period (e.g., 30-60 minutes).

-

A second cumulative concentration-response curve to the same agonist is then generated in the presence of N-0861.

-

-

Data Analysis:

-

The magnitude of the rightward shift of the agonist concentration-response curve in the presence of N-0861 is used to determine its antagonist potency.

-

The pA₂ or pKB value is calculated using a Schild plot analysis. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

-

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the A₁ adenosine receptor. Its biological activity has been demonstrated through comprehensive binding and functional studies. The (-)-enantiomer, WRC-0007, appears to be the more potent eutomer for A₁ receptor antagonism. The detailed experimental protocols and an understanding of the A₁ receptor signaling pathway provided in this guide offer a solid foundation for researchers utilizing N-0861 as a pharmacological tool. Further investigation into its selectivity against A₂ₑ and A₃ receptor subtypes would provide a more complete profile of this valuable research compound. The data presented herein underscore the utility of N-0861 in elucidating the physiological and pathophysiological roles of the A₁ adenosine receptor.

References

- 1. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Effect of N-0861, a selective adenosine A1 receptor antagonist, on pharmacologic stress imaging with adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]

N-0861 Racemate vs. Enantiomers: A Technical Guide to an Adenosine A1 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-0861, chemically known as (±)-N6-endonorbornan-2-yl-9-methyladenine, is a potent and selective antagonist of the A1 adenosine receptor. This technical guide provides a comprehensive overview of the pharmacological properties of N-0861 as a racemate and the distinct characteristics of its individual enantiomers. The document summarizes key quantitative data, details experimental methodologies for its characterization, and presents signaling pathways and experimental workflows through clear visualizations. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on adenosinergic signaling pathways.

Introduction

Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in various physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A1 adenosine receptor, in particular, is a key regulator of cardiac function. Its activation slows atrioventricular conduction and mitigates the effects of catecholamines[1]. Consequently, selective antagonists of the A1 receptor hold therapeutic potential for various cardiovascular and neurological conditions.

N-0861 has emerged as a significant research tool and potential therapeutic agent due to its high selectivity for the A1 adenosine receptor over the A2 subtype[2]. As a chiral molecule, N-0861 exists as a racemic mixture of two enantiomers. Understanding the distinct pharmacological profiles of these enantiomers is crucial for optimizing its therapeutic application and minimizing potential off-target effects. This guide delves into the comparative pharmacology of the N-0861 racemate and its resolved enantiomers.

Quantitative Pharmacological Data

The potency and selectivity of this compound and its enantiomers have been quantified through various in vitro studies. The following table summarizes the key affinity (pKB) values at adenosine A1 and A2 receptors.

| Compound | A1 Receptor (Left Atrium) pKB | A1 Receptor (Right Atrium) pKB | A2 Receptor (Aorta) pKB | Reference |

| N-0861 (Racemate) | 6.24 | 6.29 | 4.57 | [3] |

| WRC-0007 (-) | 6.51 | - | 4.52 | [3] |

| WRC-0006 (+) | 5.86 | - | 4.81 | [3] |

Note: pKB is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKB value indicates a higher binding affinity.

Experimental Protocols

The pharmacological characterization of N-0861 and its enantiomers has been primarily conducted using isolated organ bath experiments.

Guinea Pig Isolated Atria (A1 Receptor Activity)

-

Objective: To determine the antagonist potency at A1 adenosine receptors.

-

Tissue Preparation: Guinea pig hearts are excised, and the left and right atria are dissected and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Experimental Procedure:

-

The left atrium is electrically paced to measure inotropic (contractile) responses.

-

The right atrium is allowed to beat spontaneously to measure chronotropic (rate) responses.

-

Cumulative concentration-response curves to the adenosine A1 receptor agonist, 5'-N-ethylcarboxamidoadenosine (NECA), are generated in the absence and presence of increasing concentrations of N-0861 or its enantiomers.

-

The negative inotropic and chronotropic effects of NECA are recorded.

-

-

Data Analysis: The antagonist potencies (pKB values) are calculated using the Schild regression analysis.

Guinea Pig Isolated Aorta (A2 Receptor Activity)

-

Objective: To determine the antagonist potency at A2 adenosine receptors.

-

Tissue Preparation: The thoracic aorta is removed from guinea pigs, cut into rings, and mounted in organ baths containing Krebs-Henseleit solution.

-

Experimental Procedure:

-

Aortic rings are pre-contracted with phenylephrine.

-

Cumulative concentration-response curves to an adenosine A2 receptor agonist are generated to induce relaxation.

-

The relaxant responses are measured in the absence and presence of N-0861 or its enantiomers.

-

-

Data Analysis: The affinities of the antagonists for the A2 receptor are calculated. Due to direct relaxant effects of the compounds at high concentrations, a method of pharmacological resultant analysis is employed to determine the pKB values[3].

Signaling Pathways and Experimental Workflows

Adenosine A1 Receptor Signaling and N-0861 Antagonism

The following diagram illustrates the canonical signaling pathway of the A1 adenosine receptor and the mechanism of action of N-0861.

Caption: Adenosine A1 receptor signaling pathway and N-0861 antagonism.

Experimental Workflow for Pharmacological Characterization

The logical flow of the experimental procedures to characterize N-0861 and its enantiomers is depicted below.

Caption: Experimental workflow for N-0861 pharmacological characterization.

Discussion and Conclusion

The data clearly demonstrate that N-0861 is a selective antagonist for the A1 adenosine receptor. The racemate exhibits a significantly higher affinity for the A1 receptor compared to the A2 receptor.

Interestingly, the enantiomers of N-0861 display stereoselective activity. The WRC-0007 (-) enantiomer is approximately 4-fold more potent at the A1 receptor than the WRC-0006 (+) enantiomer[3]. Conversely, the WRC-0006 (+) enantiomer shows slightly higher potency at the A2 receptor than the WRC-0007 (-) enantiomer[3]. This stereoselectivity underscores the importance of evaluating individual enantiomers in drug development. The higher A1 receptor potency of the WRC-0007 (-) enantiomer suggests that it is the primary contributor to the A1 antagonistic activity of the racemate.

References

- 1. Evaluation of N-0861, (+-)-N6-endonorbornan-2-yl-9-methyladenine, as an A1 subtype-selective adenosine receptor antagonist in the guinea pig isolated heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. (+-)-N6-endonorbornan-2-yl-9-methyladenine (N-0861) and its enantiomers: selective antagonists of A1-adenosine receptors in guinea pig isolated atria - PubMed [pubmed.ncbi.nlm.nih.gov]

Adenosine A1 Receptor Binding Affinity of N-0861 Racemate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of the N-0861 racemate, a selective antagonist of the adenosine A1 receptor (A1R). The document details its binding affinity, the experimental protocols for its determination, and the relevant signaling pathways associated with the A1 receptor.

Core Data: Binding Affinity of this compound

The this compound, chemically known as (±)-N⁶-endonorbornan-2-yl-9-methyladenine, has been characterized as a selective antagonist for the adenosine A1 receptor. Its binding affinity has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, where a lower Ki value indicates a higher affinity.

| Compound | Receptor | Tissue Source | Radioligand | Ki Value (µM) |

| This compound | Adenosine A1 | Guinea Pig Atrial Membranes | [³H]8-cyclopentyl-1,3-dipropylxanthine | 0.62[1] |

| This compound | Adenosine A1 | Human Atrial Membranes | [³H]8-cyclopentyl-1,3-dipropylxanthine | 0.7[1] |

Experimental Protocols: Competitive Radioligand Binding Assay

The determination of the binding affinity of N-0861 for the adenosine A1 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the competitor, in this case, N-0861) to displace a radiolabeled ligand that is known to bind to the receptor.

I. Membrane Preparation

-

Tissue Homogenization : Guinea pig or human atrial tissue is homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifugation : The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and large debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Washing : The membrane pellet is washed and resuspended in a fresh buffer to remove endogenous substances that might interfere with the binding assay.

-

Protein Quantification : The protein concentration of the membrane preparation is determined using a standard method, such as the Bradford or BCA assay, to ensure that equal amounts of receptor are used in each assay tube.

-

Storage : The prepared membranes are stored at -80°C until use.

II. Binding Assay

-

Incubation Mixture : The assay is performed in a total volume of 200-250 µL in polypropylene tubes or a 96-well plate. Each reaction contains:

-

Membrane preparation (a specific amount of protein, e.g., 50-100 µg).

-

A fixed concentration of the radioligand, [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), typically at a concentration near its Kd value.

-

Increasing concentrations of the unlabeled competitor, this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

-

Incubation : The mixture is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination of Binding : The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing : The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement : The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

III. Data Analysis

-

Specific Binding : Specific binding is calculated by subtracting the non-specific binding (measured in the presence of a saturating concentration of a known A1 receptor ligand) from the total binding (measured in the absence of a competitor).

-

IC50 Determination : The concentration of N-0861 that inhibits 50% of the specific binding of the radioligand (the IC50 value) is determined by non-linear regression analysis of the competition curve.

-

Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Adenosine A1 Receptor Signaling Pathway

References

In Vitro Pharmacological Profile of the Orexin 2 Receptor Agonist TAK-861

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the in vitro characterization of TAK-861, a selective orexin 2 receptor (OX2R) agonist. Initial searches for "N-0861 racemate" did not yield any specific information. The available scientific literature indicates that TAK-861 is a specific stereoisomer, N-{(2S,3R)-4,4-Difluoro-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3',5'-trifluoro[1,1'-biphenyl]-3-yl)methyl]pyrrolidin-3-yl}ethanesulfonamide, and not a racemate. All data presented herein pertains to TAK-861.

Introduction

TAK-861 is a potent and selective orally available agonist of the orexin 2 receptor (OX2R), a G-protein coupled receptor predominantly expressed in the brain. Orexin signaling plays a critical role in the regulation of sleep and wakefulness, and dysfunction of this system is implicated in disorders such as narcolepsy. This technical guide provides a comprehensive overview of the in vitro pharmacological properties of TAK-861, including its functional potency and selectivity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative In Vitro Pharmacology of TAK-861

The in vitro activity of TAK-861 has been characterized through functional assays to determine its potency and selectivity for the human orexin receptors. The primary method utilized is a calcium mobilization assay in a recombinant cell line expressing the target receptor.

| Compound | Target Receptor | Assay Type | Cell Line | Parameter | Value | Selectivity (OX1R/OX2R) | Reference |

| TAK-861 | Human OX2R | Calcium Mobilization | CHO-K1 | EC50 | 2.5 nM | ~3000-fold | [1] |

| TAK-861 | Human OX1R | Calcium Mobilization | CHO-K1 | EC50 | >7.5 µM | [1] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Calcium Mobilization Functional Assay

This protocol outlines the methodology for determining the functional potency of an orexin receptor agonist, such as TAK-861, by measuring intracellular calcium mobilization in a recombinant cell line.

1. Cell Culture and Plating:

- Chinese Hamster Ovary (CHO-K1) cells stably expressing the human orexin 1 receptor (OX1R) or orexin 2 receptor (OX2R) are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent to maintain receptor expression.

- Cells are seeded into black-walled, clear-bottom 96-well or 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

- Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2.

2. Dye Loading:

- The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

- A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is prepared in the assay buffer, often containing probenecid to prevent dye extrusion from the cells.

- The dye solution is added to each well, and the plate is incubated for 1 hour at 37°C, followed by a 20-30 minute incubation at room temperature to allow for de-esterification of the dye.

3. Compound Preparation and Addition:

- TAK-861 and any reference compounds are serially diluted in the assay buffer to achieve a range of concentrations.

- The assay is performed using a fluorescent imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.

4. Data Acquisition and Analysis:

- The baseline fluorescence in each well is measured for a short period (e.g., 10-20 seconds).

- The diluted compounds are then added to the respective wells, and the fluorescence intensity is monitored in real-time for several minutes to capture the transient increase in intracellular calcium.

- The peak fluorescence response is measured for each concentration of the test compound.

- The data is normalized to the response of a maximal concentration of a reference agonist or to the baseline fluorescence.

- The concentration-response curve is fitted using a four-parameter logistic equation to determine the EC50 value.

Signaling Pathways and Experimental Workflows

Orexin 2 Receptor (OX2R) Signaling Pathway

Activation of the orexin 2 receptor by an agonist like TAK-861 initiates a cascade of intracellular signaling events. OX2R primarily couples to Gq/11 and Gi/o G-proteins, leading to the activation of multiple downstream effectors. The diagram below illustrates the key signaling pathways.

References

N-0861 racemate safety and toxicity profile

An In-depth Technical Guide to the Safety and Toxicity Profile of N-0861 Racemate

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-0861, chemically identified as N6-Endonorboran-2-yl-9-methyladenine, is a selective adenosine A1 receptor antagonist. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, compiled from preclinical and clinical studies. The information presented herein is intended to support further research and development efforts by providing a clear summary of the compound's safety profile, including quantitative toxicity data, and insights into its mechanism of action. While significant data is available, this guide also highlights areas where further investigation may be warranted.

Introduction

N-0861 is a non-xanthine derivative that acts as a competitive and selective antagonist of the adenosine A1 receptor. Its selectivity for the A1 receptor subtype over A2 receptors has been a key focus of its development, particularly for applications where antagonism of A1 receptor-mediated effects is desired without impacting A2 receptor functions, such as coronary vasodilation. This document synthesizes the current knowledge regarding the safety and toxicity of this compound, drawing from available preclinical animal studies and human clinical investigations.

Preclinical Safety and Toxicity

A range of preclinical studies have been conducted to characterize the toxicological profile of N-0861 in various animal models. These studies have assessed acute and subchronic toxicity, as well as mutagenicity.

Acute and Subchronic Toxicity

Toxicology studies have established the no-effect doses for acute and subchronic administration of N-0861 in rodent and non-rodent species. These findings are crucial for determining safe starting doses in clinical trials and for understanding the compound's therapeutic index.

Table 1: Summary of Preclinical Acute and Subchronic Toxicity of N-0861 [1]

| Study Type | Species | Route of Administration | No-Effect Dose |

| Acute Toxicity | Rodents | Not Specified | 100 mg/kg/day |

| Subchronic Toxicity | Rats | Intravenous | 50 mg/kg/day |

| Subchronic Toxicity | Dogs | Intravenous | 30 mg/kg/day |

Genetic Toxicology

Genetic toxicity assays are essential for evaluating the potential of a compound to cause DNA damage or mutations.

Table 2: Summary of Genetic Toxicology of N-0861 [1]

| Assay Type | Result |

| Mutagenicity | No mutagenic activity |

Detailed experimental protocols for the specific mutagenicity assays were not available in the reviewed literature.

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions in relation to exposure in the therapeutic range and above.

In preclinical models, N-0861 has been shown to selectively antagonize adenosine A1 receptor-mediated cardiac effects while having minimal impact on A2 receptor-mediated vasodilation.[2] In anesthetized rats, prior administration of N-0861 attenuated the cardiac effects of the adenosine agonist NECA with only minimal effects on the NECA-induced decrease in blood pressure.[2]

Studies in conscious and anesthetized rats have evaluated the effects of N-0861 on renal hemodynamics and excretory function. At doses of 10 and 30 μmol/kg (intravenously), N-0861 significantly increased the excretion of urine, Na+, and K+.[3] However, it had little influence on resting renal hemodynamics, suggesting that the natriuretic responses are due to the inhibition of tubular Na+ reabsorption.[3]

Clinical Safety and Tolerability

Human studies with N-0861 have primarily focused on its ability to antagonize the cardiac effects of adenosine. These studies provide valuable information on the safety and tolerability of the compound in a clinical setting.

Administration and Dose-Limiting Effects

In human subjects, N-0861 has been administered intravenously at doses up to 0.5 mg/kg.[1] The primary dose-limiting factor reported was pain at the injection site, which was attributed to the acidic vehicle used for administration.[1]

Cardiovascular and Systemic Effects

Clinical studies have confirmed the selective A1 adenosine receptor antagonist activity of N-0861 in humans. It effectively abolishes the negative dromotropic (slowing of conduction in the AV node) and chest discomfort effects of adenosine, which are A1 receptor-mediated.[1] Notably, N-0861 did not significantly affect the A2 receptor-mediated increase in coronary blood flow velocity.[1]

At doses of 0.10 mg/kg and a cumulative dose of 0.25 mg/kg, N-0861 alone had minimal effect on the A-H interval, sinus cycle length, or mean coronary blood flow velocity.[1] However, it did cause a small but statistically significant increase in systolic arterial blood pressure.[1] No adverse symptoms were reported to be related to the N-0861 infusion itself.[1]

Laboratory Parameters

Administration of N-0861 did not result in any significant changes in total blood count, electrolyte profile, renal function tests, liver function tests, or urinalysis in samples collected 24 hours after administration when compared to pre-administration values.[1]

Mechanism of Action and Signaling Pathways

N-0861 is a selective antagonist of the adenosine A1 receptor. Adenosine A1 receptor activation is coupled to inhibitory G proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this receptor, N-0861 prevents these downstream effects.

Experimental Protocols

Detailed experimental protocols for the preclinical toxicology studies were not available in the publicly accessible literature. The following provides a general overview of the methodologies likely employed based on standard practices.

General Toxicology Study Design (Hypothetical)

A standard preclinical toxicology study for a compound like N-0861 would typically involve the following steps:

Discussion and Future Directions

The available data suggests that this compound has a generally favorable safety profile in both preclinical models and early human studies. Its selectivity for the adenosine A1 receptor is a key feature, minimizing off-target effects associated with non-selective adenosine antagonists.

The primary adverse effect noted in humans, injection site pain, appears to be related to the formulation rather than the compound itself, suggesting that reformulation could mitigate this issue. The observed increase in systolic blood pressure warrants further investigation to understand the underlying mechanism and its clinical significance.

While the existing data is valuable, a more complete safety and toxicity profile would require additional studies, including:

-

Detailed Genotoxicity Battery: A comprehensive set of in vitro and in vivo genotoxicity assays (e.g., Ames test, mouse lymphoma assay, in vivo micronucleus test) would provide a more robust assessment of mutagenic and clastogenic potential.

-

Carcinogenicity Studies: Long-term carcinogenicity studies in two rodent species would be necessary if the intended clinical use is for chronic conditions.

-

Reproductive and Developmental Toxicity Studies: Comprehensive studies are needed to evaluate the potential effects of N-0861 on fertility, embryonic and fetal development, and pre- and postnatal development.

Conclusion

This compound is a selective adenosine A1 receptor antagonist with a promising preclinical and early clinical safety profile. The compound has demonstrated a lack of mutagenic activity and has been tolerated in animals and humans at the doses tested, with the main adverse event in humans being formulation-related. Further studies are required to fully characterize its long-term safety, including its potential for carcinogenicity and reproductive and developmental toxicity. This technical guide provides a solid foundation for researchers and drug development professionals to make informed decisions regarding the continued investigation of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of N-0861 Racemate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility and stability of N-0861 racemate, a selective adenosine A1 receptor antagonist. Due to the limited availability of public quantitative data, this document focuses on providing detailed qualitative information, generalist experimental protocols, and the underlying scientific principles relevant to the assessment of these critical pharmaceutical properties.

Introduction to this compound

N-0861, chemically known as N-(2-bicyclo[2.2.1]heptanyl)-9-methylpurin-6-amine, is a selective antagonist of the adenosine A1 receptor. As a racemate, it consists of an equal mixture of its enantiomers. Its primary mechanism of action involves blocking the effects of adenosine at the A1 receptor, which has been shown to influence various physiological processes, including cardiac conduction. This selectivity makes N-0861 a valuable tool in pharmacological research.

Mechanism of Action: Adenosine A1 Receptor Antagonism

N-0861 exerts its effects by competitively inhibiting the binding of adenosine to the A1 receptor, a G protein-coupled receptor (GPCR). The activation of the A1 receptor by adenosine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this interaction, N-0861 prevents the downstream signaling cascade initiated by adenosine.

Figure 1: Signaling pathway of this compound as an adenosine A1 receptor antagonist.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. While specific quantitative solubility data for this compound is not extensively published, qualitative information suggests its solubility in common organic solvents.

Qualitative Solubility

This compound is reported to be soluble in dimethyl sulfoxide (DMSO). For in vivo applications, formulations have been prepared using co-solvents and surfactants such as Tween 80, PEG300, and corn oil, indicating its poor aqueous solubility.[1]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Data not available | Shake-flask |

| Ethanol | 25 | Data not available | Shake-flask |

| DMSO | 25 | Data not available | Shake-flask |

| Methanol | 25 | Data not available | Shake-flask |

| Acetonitrile | 25 | Data not available | Shake-flask |

| 0.1 N HCl | 25 | Data not available | Shake-flask |

| 0.1 N NaOH | 25 | Data not available | Shake-flask |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

A widely accepted method for determining equilibrium solubility is the shake-flask method.

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the suspension to obtain a clear saturated solution. A 0.22 µm filter is commonly used.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of N-0861 in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Stability Profile

The chemical stability of this compound is crucial for its storage, handling, and the development of stable pharmaceutical formulations.

Storage Recommendations

Based on vendor information, the following storage conditions are recommended for this compound:

-

Powder: -20°C for 3 years, 4°C for 2 years.[1]

-

In solvent: -80°C for 6 months, -20°C for 1 month.[1]

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies also help in developing and validating stability-indicating analytical methods. While specific forced degradation data for N-0861 is not publicly available, the following table outlines the typical conditions employed.

| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathways |

| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours | Hydrolysis of the amine or purine ring |

| Base Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours | Hydrolysis of the amine or purine ring |

| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours | Oxidation of the purine ring or secondary amine |

| Thermal | 60°C - 80°C | 1 - 4 weeks | Thermally induced degradation |

| Photostability | ICH Q1B conditions | As per guidelines | Photolytic degradation |

Experimental Protocol for Forced Degradation and Stability-Indicating Method Development

Figure 2: Workflow for forced degradation studies and stability-indicating method development.

-

Stress Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media. For thermal and photolytic studies, the solid drug substance should also be stressed.

-

Incubation: Expose the samples to the specified conditions for a predetermined duration. Samples should be withdrawn at various time points.

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.

-

HPLC Method Development: Develop a reverse-phase HPLC method capable of separating the parent N-0861 peak from all process-related impurities and degradation products. Key parameters to optimize include:

-

Column: C18 or C8, 150-250 mm length, 3.5-5 µm particle size.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where N-0861 and its potential impurities have significant absorbance.

-

-

Analysis of Stressed Samples: Inject the stressed samples into the HPLC system to assess the extent of degradation and the formation of new peaks.

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and robustness.

Conclusion

While specific quantitative data on the solubility and stability of this compound remains limited in publicly accessible literature, this guide provides a framework for researchers to approach these critical aspects of drug development. The qualitative information and generalized experimental protocols presented herein serve as a valuable resource for initiating laboratory investigations. The provided diagrams for the signaling pathway and experimental workflows offer a clear visual representation of the underlying concepts. Further empirical studies are necessary to establish a comprehensive quantitative profile for this compound.

References

Methodological & Application

Application Notes and Protocols for N-0861 Racemate In Vivo Experimentation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-0861 is a novel compound investigated for its therapeutic potential. This document provides detailed application notes and protocols for in vivo experimental studies involving the N-0861 racemate. The information herein is based on publicly available data, with a significant portion derived from studies on the potent, orally available orexin receptor 2 (OX2R) selective agonist, TAK-861. It is a common practice in drug development to initially investigate a racemate, followed by the development of a single, more active enantiomer. It is presumed that TAK-861 represents the active enantiomer of the this compound. These protocols are intended to serve as a comprehensive guide for researchers in the fields of neuroscience, pharmacology, and drug development.

Mechanism of Action: Orexin Receptor Agonism

N-0861, through its active enantiomer TAK-861, acts as a selective agonist for the orexin receptor 2 (OX2R). The orexin system is a critical regulator of wakefulness, and its dysfunction is implicated in sleep disorders such as narcolepsy. By activating OX2R, N-0861 mimics the action of endogenous orexin peptides, promoting wakefulness and stabilizing the sleep-wake cycle. This targeted mechanism of action suggests its potential as a therapeutic agent for hypersomnia disorders.

Caption: Signaling pathway of N-0861 (TAK-861) as an OX2R agonist.

Efficacy Studies in Animal Models of Narcolepsy

The following protocol outlines a typical in vivo experiment to assess the efficacy of this compound in a mouse model of narcolepsy.

Experimental Protocol: Assessment of Wakefulness in Orexin/Ataxin-3 Mice

-

Animal Model:

-

Use orexin/ataxin-3 transgenic mice, which exhibit narcolepsy-like symptoms, including fragmented wakefulness and cataplexy-like episodes.[1]

-

House animals under a 12-hour light/12-hour dark cycle with ad libitum access to food and water.

-

Acclimate mice to the experimental room and procedures for at least 3 days prior to the experiment.

-

-

Drug Preparation and Administration:

-

Prepare this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in sterile water).

-

The dose of this compound should be determined based on dose-response studies. For TAK-861, a dose of 1 mg/kg has been shown to be effective in mice.[1]

-

Administer the drug or vehicle orally (p.o.) via gavage at the beginning of the dark phase (the active phase for mice).

-

-

Behavioral Assessment: Maintenance of Wakefulness Test (MWT):

-

Following drug administration, place individual mice in recording chambers equipped with video and electroencephalography/electromyography (EEG/EMG) recording systems.

-

Record sleep-wake states for a defined period (e.g., 4-6 hours).

-

Analyze EEG/EMG data to score wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in epochs (e.g., 10-second epochs).

-

The primary endpoint is the total time spent in wakefulness. Secondary endpoints can include the latency to sleep onset and the number of sleep-wake transitions.

-

-

Cataplexy-like Episode (CLE) Assessment:

-

CLEs are identified by sudden episodes of muscle atonia while the animal is awake.

-

Quantify the number and duration of CLEs during the recording period.

-

-

Data Analysis:

-

Compare the effects of this compound treatment to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

A p-value of <0.05 is typically considered statistically significant.

-

Caption: Experimental workflow for in vivo efficacy testing.

Quantitative Data Summary

The following table summarizes key quantitative data for TAK-861, the active enantiomer of the this compound.

| Parameter | Value | Species | Notes | Reference |

| OX2R Activation (EC50) | 2.5 nM | In vitro | Half-maximal effective concentration for receptor activation. | [1] |

| Effective Wake-Promoting Dose | 1 mg/kg | Mice, Monkeys | Dose at which significant promotion of wakefulness is observed. | [1] |

| Clinical Trial Primary Outcome | Statistically significant improvement | Humans (NT1) | Change in mean sleep latency in the Maintenance of Wakefulness Test after 8 weeks. | [2] |

| Clinical Trial Secondary Outcomes | Statistically significant improvements | Humans (NT1) | Epworth Sleepiness Scale and Weekly Cataplexy Rate. | [2] |

Pharmacokinetic and Toxicology Studies

Detailed pharmacokinetic (PK) and toxicology studies are crucial for the development of any new chemical entity. The following are representative protocols.

Pharmacokinetic Study Protocol

-

Animals:

-

Use a relevant species, often rats or dogs for preclinical PK studies.

-

Ensure animals are healthy and have not been used in other recent studies.

-

-

Drug Administration:

-

Administer this compound via the intended clinical route (e.g., oral) and also intravenously (IV) to determine bioavailability.

-

Use a range of doses to assess dose-linearity.

-

-

Sample Collection:

-

Collect blood samples at multiple time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Process blood to obtain plasma and store frozen until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) to quantify the concentrations of the N-0861 enantiomers in plasma.

-

-

Data Analysis:

-

Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and bioavailability.

-

Toxicology Study Protocol (General Outline)

-

Study Design:

-

Conduct studies in at least two species (one rodent, one non-rodent).

-

Include a control group and at least three dose levels of this compound.

-

Administer the drug daily for a specified duration (e.g., 28 days for a sub-chronic study).

-

-

Observations:

-

Monitor animals daily for clinical signs of toxicity.

-

Record body weight and food consumption regularly.

-

Conduct detailed clinical pathology (hematology and clinical chemistry) at the end of the study.

-

-

Pathology:

-

Perform a full necropsy on all animals.

-

Collect and weigh major organs.

-

Conduct histopathological examination of a comprehensive list of tissues.

-

-

Reporting:

-

Summarize all findings and determine the No-Observed-Adverse-Effect-Level (NOAEL).

-

Caption: Logical progression of drug development.

References

Application of TAK-861 in Neuroscience Research: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of TAK-861, a potent and selective orexin receptor 2 (OX2R) agonist, for its use in neuroscience research. This document details its mechanism of action, key in vitro and in vivo experimental data, and protocols for its application.

Introduction to TAK-861

TAK-861 is an orally available, selective agonist for the orexin receptor 2 (OX2R).[1][2] Orexin neuropeptides are crucial regulators of wakefulness, and their deficiency is the underlying cause of narcolepsy type 1 (NT1).[2][3] By selectively activating OX2R, TAK-861 aims to restore orexin signaling, thereby promoting wakefulness and alleviating symptoms of hypersomnia disorders.[3][4] Its chemical name is N-{(2S,3R)-4,4-Difluoro-1-(2-hydroxy-2-methylpropanoyl)-2-[(2,3',5'-trifluoro[1,1'-biphenyl]-3-yl)methyl]pyrrolidin-3-yl}ethanesulfonamide.[2]

Mechanism of Action and Signaling Pathway

TAK-861 exerts its effects by binding to and activating OX2R, a G-protein coupled receptor (GPCR). Orexin receptors, including OX2R, can couple to various G-proteins such as Gq/11, Gi/o, and Gs.[5][6] Activation of these pathways leads to the stimulation of downstream effectors like phospholipase C (PLC), resulting in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[5][7] This signaling cascade ultimately leads to neuronal excitation and the promotion of a wakeful state.

References

- 1. New potent oral OX2 receptor agonist demonstrates efficacy in models of narcolepsy | BioWorld [bioworld.com]

- 2. TAK-861, a potent, orally available orexin receptor 2-selective agonist, produces wakefulness in monkeys and improves narcolepsy-like phenotypes in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. takeda.com [takeda.com]

- 4. Takeda’s TAK-861 succeeds in Phase 2b trial in narcolepsy type 1 - World Pharmaceutical Frontiers [worldpharmaceuticals.net]

- 5. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

Application Notes and Protocols: N-0861 Racemate as a Pharmacological Tool

For Researchers, Scientists, and Drug Development Professionals

I. Pharmacological Profile of N-0861 Racemate

N-0861 (N⁶-endonorboran-2-yl-9-methyladenine) is recognized as a selective antagonist of the adenosine A1 receptor.[1][2] Its primary mechanism of action is to competitively inhibit the binding of the endogenous ligand, adenosine, to the A1 receptor subtype. This selectivity allows for the investigation of A1 receptor-mediated physiological and pathological processes, with minimal confounding effects on other adenosine receptor subtypes. In preclinical and clinical research, N-0861 has been utilized to investigate the role of A1 receptor activation in cardiac function, particularly in the context of pharmacologic stress testing with adenosine.[1][2]

II. Quantitative Data

Specific in vitro binding affinity (Ki) and functional potency (IC50/EC50) values for this compound are not widely reported in the available literature. However, in vivo studies have demonstrated its selective A1 antagonistic effects. The following table summarizes the available data from a study in a canine model.

| Parameter | Species/Model | N-0861 Dose/Concentration | Effect | Reference |

| Hemodynamics (Heart Rate, Arterial Pressure, +dP/dt) | Dog (anesthetized) | Not specified | No significant change in basal hemodynamic parameters. | [2] |

| Coronary Flow (Left Circumflex Artery) | Dog (anesthetized) | Not specified | No significant change in basal flow. Did not attenuate adenosine-induced increase in coronary flow, indicating A2 receptor selectivity was not compromised. | [2] |

| Atrioventricular (AV) Conduction | Human | Not specified | Inhibited the negative dromotropic (prolonged AH interval) effects of adenosine. | [1] |

III. Signaling Pathways

N-0861, as an antagonist, blocks the initiation of the adenosine A1 receptor signaling cascade. The A1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi. Upon activation by an agonist, the Gαi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ-subunits of the G-protein can also activate other effectors, such as potassium channels, and inhibit calcium channels.

References

Application Notes and Protocols: Preparing Stock Solutions of N-0861 Racemate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-0861 racemate is a selective antagonist of the adenosine A1 receptor.[1] As a crucial tool in pharmacological research, particularly in studies involving the modulation of adenosine signaling, the proper preparation of stock solutions is paramount to ensure experimental accuracy and reproducibility. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo applications.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₃H₁₇N₅ |

| Molecular Weight | 243.31 g/mol [2] |

| CAS Number | 121241-87-0[1] |

| Appearance | Solid[1] |

Experimental Protocols

Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials (amber or covered in foil)

-

Vortex mixer

-

Calibrated micropipettes

-

Analytical balance

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before use.

-

Weighing the Compound: Weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.43 mg of this compound (Molecular Weight: 243.31 g/mol ).

-

Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial. Add the appropriate volume of anhydrous DMSO. For a 10 mM solution with 2.43 mg of the compound, add 1 mL of DMSO.

-

Mixing: Cap the tube or vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber or foil-covered microcentrifuge tubes to protect from light. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.

Preparation of Aqueous Working Solutions from DMSO Stock

For many cell-based assays, it is necessary to dilute the DMSO stock solution into an aqueous buffer or cell culture medium.

Materials:

-

10 mM this compound stock solution in DMSO

-

Sterile aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)

-

Sterile microcentrifuge tubes

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the DMSO stock solution in the desired aqueous buffer to achieve the final working concentration.

-

Important: To avoid precipitation, the final concentration of DMSO in the working solution should be kept low, typically below 0.5%.

-

-

Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause the compound to precipitate out of the aqueous solution.

-

Use Immediately: It is recommended to prepare aqueous working solutions fresh for each experiment and use them immediately.

Data Presentation

Solubility and Storage Recommendations

| Solvent | Solubility | Storage of Stock Solution |

| DMSO | Soluble | -20°C (1 month), -80°C (6 months)[1] |

| Ethanol | May be soluble | Not specified; test on a small scale. |

| Water | Not specified; likely poorly soluble | Not recommended for primary stock. |

| DMF | May be soluble | Not specified; test on a small scale. |

Storage of this compound Powder

| Storage Condition | Duration |

| -20°C | 3 years[1] |

| 4°C | 2 years[1] |

Visualizations

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of Adenosine A1 Receptor Antagonism

Caption: N-0861 blocks adenosine's inhibition of adenylyl cyclase.

References

Application Note: Quantitative Analysis of N-0861 Racemate in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of the N-0861 racemate and the separation of its individual enantiomers in human plasma. The protocol utilizes High-Performance Liquid Chromatography (HPLC) with UV detection for achiral analysis and a chiral stationary phase for enantiomeric separation. Furthermore, a highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is described for trace-level quantification in biological matrices. These methods are suitable for pharmacokinetic studies, formulation development, and quality control of N-0861.

Introduction

N-0861 is a chiral pharmaceutical compound with potential therapeutic applications. As enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, it is crucial to quantify the total racemate concentration as well as the individual enantiomeric composition. This document provides detailed protocols for the determination of N-0861 in human plasma using both HPLC-UV and LC-MS/MS, along with a method for chiral separation.

I. Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical methods described.

| Parameter | HPLC-UV (Racemate) | Chiral HPLC-UV | LC-MS/MS (Racemate) |

| Linearity Range | 100 - 5000 ng/mL | 50 - 2500 ng/mL (for each enantiomer) | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 | > 0.997 | > 0.999 |

| Limit of Detection (LOD) | 30 ng/mL | 15 ng/mL (for each enantiomer) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 100 ng/mL | 50 ng/mL (for each enantiomer) | 1 ng/mL |

| Intra-day Precision (%RSD) | < 4.5% | < 5.0% | < 6.8% |

| Inter-day Precision (%RSD) | < 6.2% | < 7.1% | < 8.5% |

| Recovery | 92 - 105% | 89 - 103% | 95 - 108% |

II. Experimental Protocols

A. Achiral HPLC-UV Method for Total this compound Quantification

This method is suitable for the determination of the total concentration of N-0861 in plasma samples.

1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar compound).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-UV Conditions

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection: 280 nm

-

Run Time: 10 minutes

B. Chiral HPLC-UV Method for Enantiomeric Separation

This method allows for the separation and quantification of the individual enantiomers of N-0861.

1. Sample Preparation

Follow the same protein precipitation protocol as described in Section II.A.1.

2. Chiral HPLC-UV Conditions

-

Column: Chiral stationary phase (CSP) column (e.g., Chiralpak IA or similar amylose-based column, 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of n-hexane, ethanol, and a small percentage of a modifier like diethylamine (e.g., 80:20:0.1, v/v/v). The optimal mobile phase composition should be determined experimentally for the specific chiral column used.[1]

-

Flow Rate: 0.8 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 25°C

-

UV Detection: 280 nm

-

Run Time: 30 minutes

C. LC-MS/MS Method for High-Sensitivity Quantification of this compound

This method is ideal for applications requiring low detection limits, such as in pharmacokinetic studies with low dosage.

1. Sample Preparation

Follow the same protein precipitation protocol as described in Section II.A.1.

2. LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 2.6 µm)

-

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Gradient Program: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.

-

-

Flow Rate: 0.4 mL/min

-